6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3 |
InChI Key |
CGHUFERNGXOCHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)CC2)Br |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS) with Iron(III) Chloride
A high-yielding protocol employs NBS and FeCl₃ in acetonitrile (MeCN) at ambient conditions. The reaction proceeds via FeCl₃-mediated generation of bromonium ions, which undergo electrophilic aromatic substitution (EAS) at C6:
Procedure :
-
Substrate : 7-Methoxy-2,3-dihydro-1H-inden-1-one (4 mmol)
-
Reagents : NBS (1.1 eq), FeCl₃ (10 mol%)
-
Solvent : MeCN (0.1 M)
-
Conditions : Stirred at 25°C for 30 min
-
Workup : Column chromatography (ethyl acetate/hexanes, 1:3)
Key Advantages :
Radical Bromination with AIBN
For substrates sensitive to Lewis acids, radical bromination using NBS and azobisisobutyronitrile (AIBN) in benzene achieves moderate yields:
Procedure :
-
Substrate : 7-Methoxy-2,3-dihydro-1H-inden-1-one (5.2 mmol)
-
Reagents : NBS (1 eq), AIBN (5 mol%)
-
Solvent : Benzene (0.3 M)
-
Conditions : Reflux (80°C) for 15 h
-
Workup : Filtration and vacuum drying
Mechanistic Insight :
AIBN generates bromine radicals, initiating a chain reaction that favors C6 bromination due to steric and electronic effects.
Molecular Bromine in Acetic Acid
Traditional bromination with Br₂ in acetic acid remains viable for large-scale synthesis:
Procedure :
-
Substrate : 7-Methoxy-2,3-dihydro-1H-inden-1-one (10 mmol)
-
Reagents : Br₂ (1.05 eq)
-
Solvent : Glacial acetic acid (0.2 M)
-
Conditions : Stirred at 40°C for 2 h
-
Workup : Precipitation in ice-water, recrystallization (EtOH/H₂O)
Industrial Considerations :
Alternative Synthetic Routes
Friedel-Crafts Acylation
The indenone core can be constructed via Friedel-Crafts acylation of methoxy-substituted arenes with α,β-unsaturated acyl chlorides, followed by cyclization:
Example :
-
Acylation : 3-Methoxyphenylpropionyl chloride + AlCl₃ → Intermediate
-
Cyclization : H₂SO₄-mediated intramolecular Friedel-Crafts → 7-Methoxy-2,3-dihydro-1H-inden-1-one
Copper-Catalyzed Annulation
A novel approach utilizes Cu(I)-catalyzed annulation of 2-ethynylbenzaldehydes, though this method requires further optimization for brominated derivatives:
Procedure :
-
Substrate : 2-Ethynyl-4-methoxybenzaldehyde
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Conditions : 80°C, 12 h
Optimization and Yield Enhancement
Critical parameters influencing yield and purity include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| NBS/FeCl₃/MeCN | 99 | >99 | Moderate | $$ |
| NBS/AIBN/Benzene | 90 | 95 | Low | $$$ |
| Br₂/AcOH | 85–90 | 90 | High | $ |
| Friedel-Crafts | 60–75 | 85 | Moderate | $$ |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted indanone derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Structural Variations
The biological and chemical properties of indenone derivatives are highly sensitive to substituent positions. Key comparisons include:
Key Observations :
- Bromine Position : Bromine at C6 (target compound) vs. C3 () alters reactivity. C3 bromination facilitates elimination to aromatic systems , whereas C6 bromine may stabilize electrophilic intermediates for downstream coupling reactions.
- Methoxy vs. Methyl Groups : Methoxy groups (electron-donating) enhance solubility and modulate binding in enzyme inhibitors (e.g., donepezil ), while methyl groups (e.g., FCY-302 ) contribute to steric effects and lipophilicity.
Critical Analysis :
Physicochemical Properties
Limited data exist for the target compound, but analogues provide insights:
Structural Influences :
- Crystal Packing: Methoxy and bromine substituents influence planarity. For example, (E)-2-benzylidene derivatives exhibit dihedral angles >8° between indenone and aromatic moieties, affecting crystallinity .
Biological Activity
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H9BrO2. The compound features a bromine atom at the 6-position and a methoxy group at the 7-position of the indanone structure. Its synthesis typically involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one through electrophilic aromatic substitution, followed by purification techniques such as recrystallization or chromatography.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating significant potency .
- Microtubule Destabilization : The compound has been observed to act as a microtubule-destabilizing agent, which is crucial for its anticancer activity. This mechanism involves inhibiting microtubule assembly at concentrations as low as 20 μM .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Apoptosis Induction : Studies have shown that the compound can enhance caspase activity in cancer cells, leading to apoptosis. For example, it increased caspase-3 activity significantly at higher concentrations .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G2/M phase in certain cancer cell lines, which contributes to its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | 1337377-71-5 | Similar indene structure; different substitution |
| 5-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one | 88119051 | Bromine at the 5-position; altered reactivity |
| 4-Chloro-N,N-dimethylbenzamide | Not listed | Contains an amide functional group; distinct profile |
| 4-Bromo-N,N-dimethylbenzamide | Not listed | Similar core structure; varying functional groups |
This comparison highlights how variations in substitution can influence the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
Case Study: Anticancer Screening
A study conducted on several new curcumin analogues found that compounds similar to 6-Bromo-7-methoxy exhibited notable growth inhibition against MDA-MB-231 cells with IC50 values ranging from 2.43 to 7.84 μM. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Molecular Modeling Studies
Molecular docking studies have provided insights into how 6-Bromo-7-methoxy interacts with key biological targets. These studies indicated favorable binding affinities at critical sites involved in cancer cell proliferation pathways .
Q & A
Q. What are the established synthetic routes for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one?
The synthesis typically involves bromination and methoxylation of a dihydroindenone precursor. For bromination, electrophilic substitution using bromine (Br₂) or radical bromination with N-bromosuccinimide (NBS) is common. Methoxylation at the 7-position can be achieved via O-methylation using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃). Regioselectivity is ensured by directing groups or steric effects. Purification via column chromatography or recrystallization is critical for high yields .
Q. Which analytical techniques are essential for characterizing this compound?
Core techniques include:
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Medicinal Chemistry: Exploration of antiviral or anticancer properties due to halogen-methoxy synergy.
- Organic Synthesis: Building block for complex molecules (e.g., indenone-based ligands or catalysts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or assay variability. Mitigation strategies include:
Q. What computational methods predict the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
Q. How can synthetic yields be optimized for scale-up?
Key factors:
Q. What strategies address solubility limitations in biological assays?
Q. How do bromine and methoxy substituents influence electronic interactions in this compound?
- Bromine: Enhances electrophilicity and stabilizes charge-transfer complexes.
- Methoxy: Electron-donating resonance effects alter π-electron density, impacting binding to aromatic residues in enzymes. Comparative studies with fluoro analogs (e.g., 6-fluoro derivatives) highlight substituent-specific effects .
Q. What protocols ensure photostability in long-term studies?
- Light Exposure Tests: Accelerated aging under UV/Vis light (300–800 nm).
- Protective Formulations: Encapsulation in light-resistant matrices (e.g., cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
